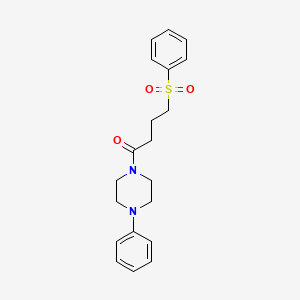
N-(2H-1,3-benzodioxol-5-yl)-2-(2-phenylethenesulfonamido)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2H-1,3-benzodioxol-5-yl)-2-(2-phenylethenesulfonamido)propanamide, also known as BPAP, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. BPAP is a non-amphetamine compound that has been shown to have stimulating effects on the central nervous system.
Aplicaciones Científicas De Investigación
Novel Synthesis Methods
Research has explored novel and convenient synthesis methods that leverage compounds structurally related to N-(2H-1,3-benzodioxol-5-yl)-2-(2-phenylethenesulfonamido)propanamide. One study demonstrated the use of N-Cyano-N-phenyl-p-methylbenzenesulfonamide as a benign electrophilic cyanation reagent for synthesizing various benzonitriles from aryl and heteroaryl bromides, showcasing its efficiency in creating pharmaceutical intermediates (Anbarasan, Neumann, & Beller, 2011).
Anticancer and Antiviral Properties
A study on celecoxib derivatives highlighted the synthesis of novel compounds with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds, structurally similar to N-(2H-1,3-benzodioxol-5-yl)-2-(2-phenylethenesulfonamido)propanamide, demonstrated significant biological activities without causing tissue damage in liver, kidney, colon, and brain, presenting them as potential therapeutic agents (Küçükgüzel et al., 2013).
Facile Synthesis of Benzoxazoles
The facilitation of 2-aminobenzoxazole and 2-aminobenzimidazole derivatives using related compounds as nonhazardous electrophilic cyanating agents has been described. This method emphasizes operational simplicity, shorter reaction times, and straightforward workup, indicating its applicability in synthesizing compounds for further pharmacological evaluation (Kasthuri et al., 2015).
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2-phenylethenylsulfonylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-13(20-26(22,23)10-9-14-5-3-2-4-6-14)18(21)19-15-7-8-16-17(11-15)25-12-24-16/h2-11,13,20H,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHILNBXNCAKAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OCO2)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2H-1,3-benzodioxol-5-yl)-2-(2-phenylethenesulfonamido)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Thia-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B2856743.png)

![4-(dimethylsulfamoyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2856746.png)

![N-(3-ethylphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2856749.png)




![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-2-[2-[(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)amino]-2-oxoethoxy]acetamide](/img/structure/B2856757.png)
![N-(1-Cyanocyclohexyl)-2-[4-(2-oxopyrrolidin-1-yl)azepan-1-yl]propanamide](/img/structure/B2856761.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2856762.png)
